molecular formula C16H18BrN5O B2732796 3-bromo-N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]benzamide CAS No. 1396636-27-3

3-bromo-N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]benzamide

Cat. No.: B2732796
CAS No.: 1396636-27-3
M. Wt: 376.258
InChI Key: HEPCVVIEEQFBOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-bromo-N-(6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)benzamide is a chemical compound with the molecular formula C9H13BrN4 . It is available from several suppliers for scientific research needs .


Synthesis Analysis

The synthesis of this compound and its derivatives has been reported in the literature . The compounds were designed and synthesized as part of a study seeking potent anti-tubercular agents .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code 1S/C9H13BrN4/c1-13-4-6-14(7-5-13)9-3-2-8(10)11-12-9/h2-3H,4-7H2,1H3 .


Chemical Reactions Analysis

The chemical reactions involving this compound have been studied in the context of its anti-tubercular activity . The compound was evaluated for its inhibitory concentrations against Mycobacterium tuberculosis H37Ra .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 257.13 . The compound should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Synthesis and Biological Evaluation

  • Anticancer and Anti-5-lipoxygenase Agents : Research has led to the synthesis of novel pyrazolopyrimidines derivatives, which were evaluated for their cytotoxic activities against cancer cell lines and 5-lipoxygenase inhibition activities. The structure-activity relationship was also discussed (Rahmouni et al., 2016).

Synthesis and Antiviral Activity

  • Antiviral Properties Against Influenza : A study focused on the synthesis of benzamide-based 5-aminopyrazoles and their fused heterocycles, which showed remarkable antiavian influenza virus activity. Among the synthesized compounds, several exhibited significant antiviral activities against bird flu influenza (Hebishy et al., 2020).

Synthesis and Antibacterial Activity

  • Antibacterial Effects : Novel 4-{4-(methylamino)thieno[3,2-d]pyrimidin-2-yl}-benzohydrazide derivatives were synthesized and showed high activity against various bacteria including Escherichia coli and Staphylococcus aureus. The structural confirmation of these compounds was done through spectral analysis (Giri et al., 2017).

Synthesis and Antimicrobial Activities

  • Activity Against Resistant Strains : The synthesis of densely functionalized benzo[e]pyrazolo[5′,1′:2,3]pyrimido[4,5-b][1,4]diazepines revealed antimicrobial activity against multi-drug-resistant bacterial strains. This study highlights the potential for developing antimicrobial drugs based on this structure (Sheikhi-Mohammareh et al., 2020).

Synthesis and Functionalization

  • Novel Derivatives and Enzyme Inhibition : The synthesis of derivatives of 5,5′-(ethane-1,2-diyl)bis(3-((5-bromo-6-methyl-2-tertiaryaminopyrimidin-4-yl)thio)-4H-1,2,4-triazol-4-amines) was carried out, and their potential as inhibitors of 15-lipoxygenase was evaluated. Some compounds showed promising IC50 values, suggesting potential medicinal applications (Asghari et al., 2016).

Synthesis and Spectral Studies

  • Electrochemical and Magnetic Properties : Unsymmetrical binucleating ligands were synthesized and their copper(II) complexes were studied for spectral, electrochemical, and magnetic behaviors. This research provides insights into the electrochemical and magnetic properties of these complexes, which could have implications in various fields of chemistry (Amudha et al., 1999).

Safety and Hazards

The safety information available indicates that this compound is classified under GHS06, with the signal word "Danger" . The hazard statements include H301, H311, and H331 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and others .

Properties

IUPAC Name

3-bromo-N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrN5O/c1-21-5-7-22(8-6-21)15-10-14(18-11-19-15)20-16(23)12-3-2-4-13(17)9-12/h2-4,9-11H,5-8H2,1H3,(H,18,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEPCVVIEEQFBOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC=NC(=C2)NC(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.